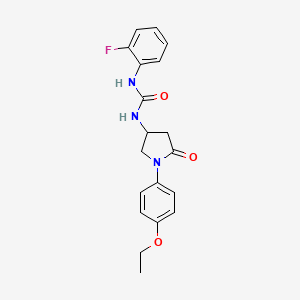

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O3 and its molecular weight is 357.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Urea in Biomarker Analysis

Urea and its derivatives are extensively studied in the context of biomarkers for various diseases and exposures. For example, urea-based biomarkers are used to investigate tobacco smoke exposure and its association with cancer risk. Carcinogens and their metabolites found in urine, such as NNAL and NNAL-Gluc derived from tobacco-specific nitrosamines, offer insights into carcinogen exposure and metabolism in humans. These biomarkers are critical for studies on tobacco products and strategies for harm reduction (Hecht, 2002).

Urea Biosensors

Recent advances in biosensors for detecting urea concentration highlight the importance of urea in medical diagnostics. Urea biosensors, utilizing enzyme urease as a bioreceptor, have been developed for the quantification of urea in various samples. These biosensors have applications in diagnosing diseases related to abnormal urea levels, such as renal failure and liver diseases. Materials like nanoparticles and conducting polymers have been used to enhance the performance of urea biosensors (Botewad et al., 2021).

Urease Inhibitors in Medicine

Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. While acetohydroxamic acid is the only clinically used urease inhibitor, research continues into discovering more effective compounds with fewer side effects. This area represents a promising field for the development of new treatments for infections by targeting urease activity (Kosikowska & Berlicki, 2011).

Urea in Agriculture and Environmental Science

Urea's role in nitrogen metabolism and its application as a nitrogen fertilizer in agriculture has been extensively reviewed. Research has focused on improving the efficiency of urea utilization in ruminants and mitigating environmental impacts of urea fertilization through the use of urease inhibitors. These studies provide insights into the mechanisms of urea metabolism in agricultural systems and potential strategies to reduce nitrogen loss and environmental pollution (Jin et al., 2018).

Urea Derivatives in Drug Design

Urea and its derivatives play a significant role in drug design due to their unique hydrogen bonding capabilities. They have been incorporated into small molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This research underscores the versatility of urea as a structural motif in medicinal chemistry (Jagtap et al., 2017).

Propriétés

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)21-19(25)22-17-6-4-3-5-16(17)20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDUDGSTGSQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2796164.png)

![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)

![1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2796167.png)

![1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2796168.png)

![ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)